N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Description
N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a tert-butyloxan moiety
Properties
IUPAC Name |
N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-18(2,3)15-13(6-5-10-23-15)12-20-16(22)14-7-4-9-21(14)17-19-8-11-24-17/h8,11,13-15H,4-7,9-10,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNJDKFWUHTYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCCO1)CNC(=O)C2CCCN2C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine ring and the tert-butyloxan moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of automated systems for reagent addition, temperature regulation, and product isolation can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring, for example, can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The overall effect is a result of the compound’s ability to interfere with biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), which is essential for metabolic processes.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid, which is a key intermediate in organic synthesis.
tert-Butyloxan Derivatives: Compounds featuring the tert-butyloxan moiety, known for their stability and steric effects.
Uniqueness
N-[(2-tert-butyloxan-3-yl)methyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring enhances its potential as a bioactive molecule, while the pyrrolidine and tert-butyloxan moieties contribute to its stability and reactivity.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
